The compound can be identified by its unique chemical structure and molecular formula, which is with a molecular weight of approximately 241.33 g/mol. It falls under the broader class of carboxylic acid derivatives and is often utilized as an intermediate in the synthesis of more complex organic molecules.
The synthesis of tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate typically involves several key steps:
The molecular structure of tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate can be described as follows:
The compound's structure can be represented using various structural formulas, including SMILES notation: CC(C)(C)N1CC(C)(C)C(=O)OC(C)(C)C1=O
.
Tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate is involved in several types of chemical reactions:
The mechanism of action for tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate is primarily linked to its ability to interact with specific biological targets:
The physical and chemical properties of tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate include:
These properties influence its handling and application in laboratory settings.
Tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0